An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Butyl-3,4-dihydro-2H-pyran
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Butyl-3,4-dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Butyl-3,4-dihydro-2H-pyran. As a key heterocyclic motif in organic synthesis, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, structural confirmation, and purity assessment. This document synthesizes experimental data with foundational NMR principles to offer a field-proven perspective on the structural elucidation of this compound.
Molecular Structure and Spectroscopic Predictions
6-Butyl-3,4-dihydro-2H-pyran is a substituted dihydropyran with a molecular formula of C₉H₁₆O. The structure contains a six-membered ring with one oxygen atom and a double bond, along with a four-carbon butyl chain attached to the carbon adjacent to the oxygen.
A preliminary analysis of the molecule's topology allows for the prediction of the number of unique signals expected in the NMR spectra. The molecule lacks any element of symmetry that would make any of the carbon or hydrogen atoms chemically equivalent. Therefore, we anticipate observing nine distinct signals in the ¹³C NMR spectrum and signals corresponding to 16 protons in the ¹H NMR spectrum, with potential for overlapping multiplets.
Caption: Molecular structure with atom numbering for NMR assignments.
Experimental NMR Protocol: A Self-Validating System
The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocol outlines a standard operating procedure for obtaining ¹H and ¹³C NMR spectra of liquid organic compounds like 6-Butyl-3,4-dihydro-2H-pyran.
2.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this non-polar to moderately polar compound. It offers excellent dissolution properties and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-established for internal referencing.
-
Concentration: A solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃ is prepared. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans, particularly for the less sensitive ¹³C nucleus.
-
Sample Filtration: To avoid signal broadening from paramagnetic impurities or solid particles, the sample is filtered through a small plug of glass wool inserted into a Pasteur pipette directly into a 5 mm NMR tube.
-
Internal Standard: While modern spectrometers can lock onto the deuterium signal of the solvent and reference the spectra to the residual solvent peak, tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for highly accurate chemical shift determination.
2.2. Spectrometer Setup and Data Acquisition
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient to cover the chemical shifts of most organic molecules.
-
Acquisition Time: An acquisition time of 3-4 seconds allows for good resolution.
-
Relaxation Delay (d1): A 1-2 second delay is typically adequate.
-
Number of Scans: 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to provide a spectrum with singlets for each carbon, simplifying interpretation.
-
Spectral Width: A wider spectral width, typically 0 to 220 ppm, is required for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay (d1): A 2-second delay is a good starting point.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Spectral Data and Interpretation
The following sections detail the analysis of the experimental ¹H and ¹³C NMR spectra of 6-Butyl-3,4-dihydro-2H-pyran.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment of the protons, their relative numbers (integration), and their connectivity through spin-spin coupling.
Key Observations and Assignments:
-
Vinylic Proton (H-5): A signal appears in the olefinic region, typically between 4.5 and 6.5 ppm. This proton is coupled to the adjacent methylene protons (H-4), resulting in a multiplet.
-
Acetal Proton (H-2): The proton on the carbon adjacent to the ring oxygen and the double bond (C-2) is expected to be downfield due to the deshielding effect of the oxygen. Its signal will likely appear as a multiplet due to coupling with the neighboring methylene protons (H-3).
-
Methylene Protons adjacent to Oxygen (H-6): The protons of the methylene group attached to the ring oxygen (C-6) will also be deshielded and appear as a multiplet.
-
Aliphatic Methylene Protons (H-3, H-4, and butyl chain): The remaining methylene protons in the dihydropyran ring and the butyl chain will resonate in the upfield aliphatic region (typically 1.0-2.5 ppm). These signals will often be complex and may overlap.
-
Terminal Methyl Group (Butyl Chain): The methyl group of the butyl chain will appear as a triplet in the most upfield region of the spectrum (around 0.9 ppm), due to coupling with the adjacent methylene group.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with the chemical shift indicating its electronic environment.
Key Observations and Assignments:
-
Olefinic Carbons (C-4 and C-5): The two sp² hybridized carbons of the double bond will have signals in the downfield region, typically between 100 and 150 ppm. The carbon atom closer to the oxygen (C-5) will be more deshielded.
-
Acetal Carbon (C-2): The carbon atom bonded to the ring oxygen and part of the enol ether system (C-2) will be significantly deshielded and is expected in the range of 140-150 ppm.
-
Aliphatic Carbon bonded to Oxygen (C-6): The sp³ hybridized carbon atom directly attached to the ring oxygen (C-6) will appear in the range of 60-70 ppm.
-
Aliphatic Carbons (Ring and Butyl Chain): The remaining sp³ hybridized carbons of the dihydropyran ring and the butyl chain will resonate in the upfield region of the spectrum (typically 10-40 ppm).
-
Terminal Methyl Carbon (Butyl Chain): The carbon of the terminal methyl group of the butyl chain will be the most upfield signal, generally appearing around 14 ppm.
Summary of NMR Data
The following table summarizes the expected chemical shifts for 6-Butyl-3,4-dihydro-2H-pyran based on analysis of similar structures and spectral databases.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment | ¹³C NMR | Chemical Shift (ppm) | Assignment |
| H-5 | ~4.6 | m | =CH- | C-2 | ~143 | =C-O |
| H-2 | ~3.9 | m | -O-CH- | C-5 | ~100 | =CH- |
| H-6 | ~3.5-3.8 | m | -O-CH₂- | C-6 | ~67 | -O-CH₂- |
| H-3, H-4 | ~1.6-2.1 | m | Ring -CH₂- | C-7 | ~36 | Butyl -CH₂- |
| Butyl -CH₂- | ~1.3-1.5 | m | Butyl -CH₂- | C-8 | ~31 | Butyl -CH₂- |
| Butyl -CH₃ | ~0.9 | t | Butyl -CH₃ | C-3, C-4 | ~20-25 | Ring -CH₂- |
| C-9 | ~22 | Butyl -CH₂- | ||||
| C-10 | ~14 | Butyl -CH₃ |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and the specific NMR instrument used.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous method for the structural confirmation of 6-Butyl-3,4-dihydro-2H-pyran. The characteristic signals for the vinylic, acetal, and oxygen-adjacent protons and carbons serve as reliable diagnostic markers. This in-depth guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the NMR data for this and structurally related compounds, ensuring the integrity and success of their scientific endeavors.
